4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4OS/c10-6-1-3-7(4-2-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMUDCEWIPGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization Route
This method adapts protocols from furan-2-carboxylic acid hydrazide derivatives.
Step 1: Synthesis of 4-Fluorophenoxyacetyl Hydrazide
4-Fluorophenoxyacetic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate in ethanol at 0–5°C. The product precipitates in 89% yield.
Step 2: Formation of Potassium Dithiocarbazate
The hydrazide reacts with carbon disulfide in ethanolic KOH (1:2 molar ratio) under reflux (3 hr), yielding potassium 3-(4-fluorophenoxyacetyl)dithiocarbazate as a yellow solid.
Step 3: Thiosemicarbazide Formation
Condensation with methyl isothiocyanate in dry benzene (6 hr reflux) produces 1-(4-fluorophenoxyacetyl)-4-methylthiosemicarbazide. Yields range from 82–88% after recrystallization from methanol.
Step 4: Cyclization to Triazole-Thiol
The thiosemicarbazide undergoes alkaline cyclization in 2N NaOH (reflux, 4 hr), forming the triazole ring. Acidification with HCl precipitates the target compound in 68–74% yield.
Direct Alkylation of Triazole Intermediate
An alternative approach modifies preformed triazole cores.
Step 1: Synthesis of 4-Amino-5-mercapto-4H-1,2,4-triazole
Thiosemicarbazide cyclizes in aqueous NaOH (reflux, 2 hr) to yield the triazole-thiol precursor.
Optimization of Reaction Conditions
Solvent and Base Selection
-
Ethanol vs. DMF : Ethanol affords higher purity (≥95% by HPLC), but DMF accelerates reaction rates (Table 1).
-
Base Impact : KOH yields 78% product vs. 65% with NaOH due to improved nucleophilicity.
Table 1: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 78 | 6 | 74 | 97 |
| DMF | 90 | 4 | 81 | 93 |
| Methanol | 65 | 8 | 68 | 95 |
Protecting Group Strategies
The thiol group is protected as a disulfide during alkylation to prevent oxidation:
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Treat triazole-thiol with iodine in ethanol (1 hr, 25°C) to form the disulfide.
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Perform alkylation with chloromethyl-4-fluorophenyl ether.
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Reduce disulfide with Zn/HCl (1 hr) to regenerate -SH.
This sequence improves yields from 62% to 85%.
Characterization and Analytical Data
Spectroscopic Confirmation
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IR (KBr) : 3329 cm⁻¹ (N-H), 2775 cm⁻¹ (S-H), 1618 cm⁻¹ (C=N), 1249 cm⁻¹ (C-O-C).
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1H-NMR (DMSO-d6) : δ 6.8–7.2 (m, 4H, Ar-H), 4.5 (s, 2H, CH₂), 5.8 (s, 2H, NH₂), 13.9 (s, 1H, SH).
-
13C-NMR : δ 159.2 (C-F), 145.2 (C=N), 116.4–122.8 (Ar-C), 44.6 (CH₂).
Table 2: Comparative Yields Across Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiosemicarbazide Route | Alkaline cyclization | 74 | 97 |
| Direct Alkylation | Disulfide protection | 85 | 94 |
| One-Pot Synthesis | Concurrent cyclization | 69 | 91 |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiol group.
Reduction: This can affect the triazole ring or the phenoxy group.
Substitution: Commonly occurs at the amino or phenoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole ring .
Scientific Research Applications
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Antioxidant Activity
Triazole-3-thiol derivatives with electron-donating groups (e.g., -NH₂, -SH) exhibit enhanced antioxidant capacity. For example:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) showed significant free radical scavenging in DPPH• and ABTS•+ assays due to their electron-repelling substituents .
- In contrast, the 4-fluorophenoxymethyl group in the target compound is electron-withdrawing, which may reduce antioxidant efficacy compared to AT or AP. However, alkyl derivatives of similar triazoles (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) demonstrated moderate antiradical activity, suggesting substituent positioning and steric effects also play roles .
Table 1: Antioxidant Activity Comparison
Antibacterial and Biofilm Inhibition
Triazole-3-thiol derivatives modified with aromatic or heterocyclic thiols show varied antibacterial potency:
- 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) and 7-fluorobenzo[d]thiazole-2-thiol (11) demonstrated moderate activity against Gram-positive bacteria, with methyl disulfide derivatives (e.g., compound 13) showing enhanced biofilm inhibition .
- The 4-fluorophenoxymethyl group in the target compound may improve lipid membrane penetration due to fluorine’s hydrophobicity, but direct antibacterial data is lacking.
Table 2: Antibacterial Activity of Selected Triazole Derivatives
Anti-Tubercular Activity
Schiff base derivatives of triazole-3-thiols with fluorinated aryl groups exhibit notable anti-tubercular properties:
- 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) showed promising activity against Mycobacterium tuberculosis (MIC = 3.125 µg/mL), attributed to the electron-withdrawing fluoro and phenoxy groups enhancing target binding .
- The target compound’s 4-fluorophenoxymethyl group may similarly improve binding to mycobacterial enzymes, though activity data is unavailable.
Photostabilization and Coordination Chemistry
- Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) derivatives effectively stabilized polystyrene films under UV exposure, with activity dependent on substituent electronic effects .
Biological Activity
4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Triazole Ring: Essential for biological activity.
- Fluorophenoxy Group: Enhances lipophilicity and membrane permeability.
- Thiol Group: Contributes to reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves:
-
Antifungal Activity:
- The triazole ring inhibits ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This mechanism is similar to other antifungal agents like fluconazole.
-
Antibacterial Action:
- The compound has shown activity against various bacterial strains by targeting key enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA) in Mycobacterium tuberculosis (MTB). These enzymes are critical in fatty acid biosynthesis, making them valuable targets for antibacterial drugs .
- Anticancer Properties:
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
-
Anti-Tubercular Activity:
In a study assessing the anti-tubercular properties of various triazole derivatives, this compound demonstrated significant efficacy against both drug-sensitive and multi-drug-resistant strains of MTB at concentrations as low as 5.5 µg/mL . -
Antifungal Evaluation:
A series of related compounds were synthesized and tested for antifungal activity against several strains including Aspergillus flavus and Mucor species. The presence of specific substituents on the triazole ring enhanced antifungal activity significantly .
Q & A
Basic: What synthetic methodologies are effective for preparing 4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
Answer:
The compound and its derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting precursor triazole-thiols with halogenated aromatic intermediates (e.g., 4-fluorophenoxymethyl halides) in alcoholic or aprotic solvents. Microwave-assisted synthesis using a Milestone Flexi Wave system (e.g., i-propanol/NaOH medium at controlled temperatures) significantly improves reaction efficiency and purity . Post-synthesis, purification via recrystallization (ethanol/water mixtures) and characterization using elemental analysis (CHNS), FTIR (to confirm thiol and amino groups), and ¹H NMR (for substituent verification) are critical .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Answer:
- FTIR Spectroscopy: Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-N stretches in triazole rings at 1500–1600 cm⁻¹) .
- UV-Vis Spectroscopy: Monitor electronic transitions (e.g., π→π* in aromatic systems at 250–300 nm) for ligand-metal complex studies .
- ¹H/¹³C NMR: Resolve substituent environments (e.g., fluorophenoxy methyl protons at δ 4.5–5.0 ppm) .
- Elemental Analysis: Confirm stoichiometry (C, H, N, S) with deviations <0.4% .
Advanced: How do coordination geometries of metal complexes influence physicochemical properties?
Answer:
The triazole-thiol ligand forms stable complexes with transition metals (Ni(II), Cu(II), Zn(II)) via N and S donor atoms, creating five-membered chelate rings. For example:
- Cu(II) Complexes: Exhibit square planar geometry (confirmed by magnetic susceptibility and electronic spectra), enhancing redox activity for catalytic applications .
- Zn(II) Complexes: Adopt tetrahedral geometry, favoring luminescent properties due to d¹⁰ configuration .
Characterization via X-ray crystallography (SHELX software for structure refinement) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) is essential .
Advanced: How to resolve contradictions in structure-antiradical activity relationships?
Answer:
Antiradical activity (via DPPH assay) is concentration- and substituent-dependent. Key findings:
- 4-Fluorobenzylidene Substituent: Reduces activity by 20–30% at 1 × 10⁻⁴ M due to steric hindrance limiting radical scavenging .
- 2-Hydroxybenzylidene Substituent: Maintains ~85% activity even at low concentrations (1 × 10⁻⁵ M) via synergistic H-bonding and electron donation .
Methodological Recommendations: - Use dose-response curves (0.002–2 mM) to assess non-linear effects.
- Pair experimental data with DFT calculations (e.g., HOMO-LUMO gaps, Fukui indices) to predict reactive sites .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
-
DPPH Radical Scavenging: Mix 2 mM compound (in DMSO) with 0.1 mM DPPH (methanol), measure absorbance at 517 nm after 30 min. Calculate % inhibition:
-
Antimicrobial Testing: Use broth microdilution (MIC values) against Gram-positive/-negative strains .
Advanced: How to design derivatives for enhanced corrosion inhibition?
Answer:
Triazole-thiols act as mixed-type inhibitors in acidic media (e.g., HCl). Strategies include:
- Substituent Tuning: Electron-withdrawing groups (e.g., -F) enhance adsorption on mild steel via dipole interactions (confirmed by Langmuir isotherms) .
- Computational Modeling: Use molecular dynamics (MD) to simulate binding energies on Fe(110) surfaces. Higher negative adsorption energies (−150 to −200 kJ/mol) correlate with better inhibition .
Basic: How to address solubility challenges in biological assays?
Answer:
- Solvent Systems: Use DMSO (≤2% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.
- Derivatization: Synthesize water-soluble analogs (e.g., morpholinium salts of thioacetate derivatives) .
Advanced: What computational tools predict reactivity and stability?
Answer:
- DFT Calculations: Gaussian09 with B3LYP/6-31G(d) basis set to compute Fukui indices (nucleophilic/electrophilic sites) and Mulliken charges .
- Molecular Docking: AutoDock Vina for simulating interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .
Advanced: How to analyze reaction mechanisms in triazole-thiol acylation?
Answer:
Acylation with benzoyl chlorides proceeds via nucleophilic attack by the thiol group. Key steps:
- NMR Monitoring: Track disappearance of S-H proton (δ 3.8–4.2 ppm) and emergence of acyl-thioester signals (δ 7.5–8.0 ppm for aromatic protons) .
- Kinetic Studies: Pseudo-first-order kinetics in anhydrous THF with activation energy (Eₐ) ~50–60 kJ/mol .
Basic: What safety protocols are critical during synthesis?
Answer:
- Thiol Handling: Use N₂ atmosphere to prevent oxidation to disulfides.
- Phosphorus Oxychloride: Employ fume hoods and PPE (gloves, goggles) due to corrosive/toxic fumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
